molecular formula C25H19N3O4 B2488878 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide CAS No. 941957-40-0

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2488878
CAS No.: 941957-40-0
M. Wt: 425.444
InChI Key: CFXGAQLGXLZKNC-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide is a novel isoxazole-based compound that has garnered significant interest due to its promising biological properties. This compound is characterized by its complex molecular structure, which includes an isoxazole ring, a benzoyl group, and a carboxamide group, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzoyl and carboxamide groups are then introduced through subsequent reactions involving acylation and amidation, respectively. Common reagents used in these steps include benzoyl chloride, isocyanates, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a scalable and cost-effective production process that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide include other isoxazole derivatives and benzoyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-16-11-12-21(19(15-16)23(29)17-7-3-2-4-8-17)27-24(30)18-9-5-6-10-20(18)28-25(31)22-13-14-26-32-22/h2-15H,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXGAQLGXLZKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=NO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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